4-(Azetidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula CHClN. This compound features a distinctive structure that includes an azetidine ring attached to a pyrimidine ring, making it a versatile scaffold in chemical research and applications. It is typically encountered as a white to yellow solid and is recognized for its potential biological activities, including antimicrobial and anticancer properties, which have made it a subject of interest in medicinal chemistry and drug discovery.
4-(Azetidin-3-yl)pyrimidine dihydrochloride falls within the category of heterocyclic compounds, specifically classified as an azetidine derivative. It serves as a building block in combinatorial chemistry, facilitating the creation of diverse molecular libraries for biological testing and pharmaceutical development .
The synthesis of 4-(Azetidin-3-yl)pyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with azetidine. The general synthetic route includes:
In industrial settings, the production process may involve batch reactions optimized for high yield and purity. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product .
The molecular structure of 4-(Azetidin-3-yl)pyrimidine dihydrochloride consists of:
The compound's molecular weight is approximately 195.09 g/mol, with a melting point that varies based on purity but typically falls within a specific range that can be determined through standard laboratory techniques.
4-(Azetidin-3-yl)pyrimidine dihydrochloride can undergo several types of chemical reactions:
The mechanism of action for 4-(Azetidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may modulate the activity of these targets, leading to potential therapeutic effects. The precise pathways and molecular targets depend on the context of its application in biological systems .
Relevant analyses include spectral data obtained through techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm the structural integrity and purity of the compound .
4-(Azetidin-3-yl)pyrimidine dihydrochloride has numerous applications in scientific research:
The compound's unique structural features contribute to its diverse applications across multiple fields, highlighting its significance in ongoing research efforts.
4-(Azetidin-3-yl)pyrimidine dihydrochloride (CAS: 1384264-47-4) is a nitrogen-rich heterocyclic compound with the molecular formula C₇H₁₁Cl₂N₃ and a molecular weight of 208.09 g/mol. Its structure features a pyrimidine ring linked directly to the 3-position of an azetidine ring, the latter protonated as a dihydrochloride salt for enhanced stability and solubility. Key identifiers include:
The azetidine ring (a saturated 4-membered N-heterocycle) contributes significant ring strain (≈26 kcal/mol), influencing bond angles and reactivity. The N1 atom in azetidine adopts a pyramidal geometry (bond angle ~92°), while the C-N bonds are elongated (1.48 Å) compared to larger amines. The pyrimidine ring (6-membered diazine) is planar and aromatic, with electron-deficient characteristics due to the two nitrogen atoms. This hybrid structure creates a distinct dipole moment (azetidine: ~2.1 D; pyrimidine: ~2.4 D), enhancing interactions with biological targets [2] [9].
Physicochemical properties include:
Structurally, it serves as a conformationally constrained bioisostere for flexible chain motifs like 4-(aminomethyl)pyrimidine. The azetidine’s compact rigidity reduces entropy penalties upon binding, improving target affinity. This is evidenced in its role as a scaffold for histamine H₃ receptor agonists, where the basic azetidine nitrogen mimics the imidazole pharmacophore in histamine without metabolic liabilities [1] [2].
Table 1: Comparative Analysis of Small Aliphatic Rings in Drug Design
Ring System | Ring Strain (kcal/mol) | Dipole Moment (D) | Key Medicinal Applications |
---|---|---|---|
Azetidine | 26 | 2.1 | H₃R agonists, GABA modulators |
Cyclopropane | 27.5 | 0 | Isosteres for alkenes/aryl groups |
Oxetane | 25 | 3.2 | Solubility enhancers, carbonyl mimics |
Bicyclo[1.1.1]pentane | 65 | 2.8 | Disubstituted benzene isosteres |
Table 2: Chemical Identity of 4-(Azetidin-3-yl)pyrimidine Dihydrochloride
Property | Value |
---|---|
CAS Number | 1384264-47-4 |
Molecular Formula | C₇H₁₁Cl₂N₃ |
Molecular Weight | 208.09 g/mol |
Storage Conditions | Cold-chain transportation |
Key Structural Features | Azetidine-protonated N, Pyrimidine ring |
The compound emerged from efforts to develop non-imidazole histamine H₃ receptor (H₃R) ligands. Early H₃R agonists (e.g., imetit, methimepip) relied on imidazole cores, which incurred cytochrome P450-mediated drug interactions and poor blood-brain barrier penetration. In 2010, Abbott Laboratories patented 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as H₃R agonists, though synthetic details were sparse [1] .
A breakthrough came in 2019 when VUF16839 (14d), a 4-(3-aminoazetidin-1-yl)pyrimidine derivative, was reported as a full H₃R agonist with nanomolar potency (pKi = 8.5, pEC₅₀ = 9.5). Its design leveraged:
Synthetic routes evolved significantly:
Key advantages over imidazole-based agonists included:
Table 3: Key Milestones in Azetidine-Pyrimidine Drug Development
Year | Discovery | Significance |
---|---|---|
2010 | Abbott’s patent on 4-(3-aminoazetidin-1-yl)pyrimidines | First claim of H₃R agonism for non-imidazole scaffolds |
2019 | Synthesis of VUF16839 (14d) | Nanomolar H₃R agonist with clean CYP450 profile |
2021 | Carreira’s aza-Michael route to azetidines | High-yield (>70%) access to 3-substituted variants |
This hybrid scaffold exemplifies strategic molecular hybridization, merging azetidine’s 3D saturation with pyrimidine’s aromaticity to enhance target selectivity and physicochemical properties. Key roles include:
Building Block for Complex Architectures
Bioisosteric Replacement
Conformational Effects on Target Binding
Synthetic Methodology Driver
List of Key Compounds Mentioned
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7